

An In-depth Technical Guide to 2-Propylphenyl Isocyanate

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Compound of Interest

Compound Name: 2-Propylphenyl isocyanate

Cat. No.: B071714

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This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **2-Propylphenyl isocyanate**, a valuable research chemical for professionals in drug development and chemical synthesis. This document adheres to stringent data presentation and visualization requirements to ensure clarity and ease of use for researchers and scientists.

Molecular Structure and Identification

2-Propylphenyl isocyanate, also known as 1-isocyanato-2-propylbenzene, is an aromatic organic compound featuring an isocyanate functional group attached to a benzene ring substituted with a propyl group at the ortho position. The "propyl" substituent refers to the straight-chain n-propyl group.

Key identifiers for **2-Propylphenyl isocyanate** are summarized in the table below.

Identifier	Value	Reference
CAS Number	190774-57-3	[1][2]
Molecular Formula	C10H11NO	[2]
SMILES	CCCC1=CC=CC=C1N=C=O	
InChI Key	NSGTVMQTRFUUSL-UHFFFAOYSA-N	

Physicochemical Properties

Detailed experimental physicochemical data for **2-Propylphenyl isocyanate** is not extensively available in public literature. However, properties can be estimated based on its structure and comparison with related compounds. For practical purposes, the properties of its direct precursor, 2-propylaniline, are provided as a reference.

Property	2-Propylphenyl Isocyanate (Predicted/Limited Data)	2-Propylaniline (Precursor)	Reference
Molecular Weight	161.20 g/mol	135.21 g/mol	[2]
Boiling Point	Data not available	222-224 °C	[3]
Density	Data not available	0.96 g/mL at 25 °C	[3]
Refractive Index	Data not available	n _{20/D} 1.547	[3]

Synthesis of 2-Propylphenyl Isocyanate

The primary route for the synthesis of aryl isocyanates is the phosgenation of the corresponding aniline. In this case, **2-Propylphenyl isocyanate** is synthesized from 2-propylaniline.

Experimental Protocol: General Phosgenation of an Aniline

This protocol describes a general procedure for the synthesis of an aryl isocyanate from an aniline using a phosgene equivalent like triphosgene for improved laboratory safety.

Materials:

- 2-propylaniline
- Triphosgene (bis(trichloromethyl) carbonate)
- Anhydrous toluene (or other inert solvent like dichloromethane or ethyl acetate)

- Triethylamine (or another suitable base)
- Inert gas (Nitrogen or Argon)
- Standard glassware for organic synthesis (three-neck flask, condenser, dropping funnel, etc.)

Procedure:

- A solution of 2-propylaniline in anhydrous toluene is prepared in a three-necked flask under an inert atmosphere.
- The solution is cooled to 0 °C in an ice bath.
- A solution of triphosgene in anhydrous toluene (approximately one-third of a molar equivalent relative to the aniline) is added dropwise to the cooled aniline solution with vigorous stirring.
- After the addition of triphosgene, a solution of triethylamine in anhydrous toluene is added dropwise. This step should be performed cautiously as the reaction can be exothermic.
- The reaction mixture is slowly allowed to warm to room temperature and then heated to reflux for several hours to ensure the complete conversion of the intermediate carbamoyl chloride to the isocyanate. The reaction progress can be monitored by thin-layer chromatography (TLC) or infrared spectroscopy (monitoring the disappearance of the N-H stretch of the amine and the appearance of the strong isocyanate peak around 2270 cm^{-1}).
- Upon completion, the reaction mixture is cooled to room temperature, and the triethylamine hydrochloride salt is removed by filtration.
- The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.
- The crude **2-Propylphenyl isocyanate** is then purified by vacuum distillation to yield the final product.

Safety Precautions: Phosgene and its equivalents like triphosgene are highly toxic and corrosive. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for **2-Propylphenyl isocyanate** is not readily available in the public domain. For isocyanates in general, the most characteristic spectroscopic feature is a strong, sharp absorption band in the infrared spectrum between 2250 and 2280 cm^{-1} due to the asymmetric stretching vibration of the -N=C=O group.

Visualizations

Molecular Structure

Caption: 2D structure of **2-Propylphenyl isocyanate**.

Synthesis Workflow

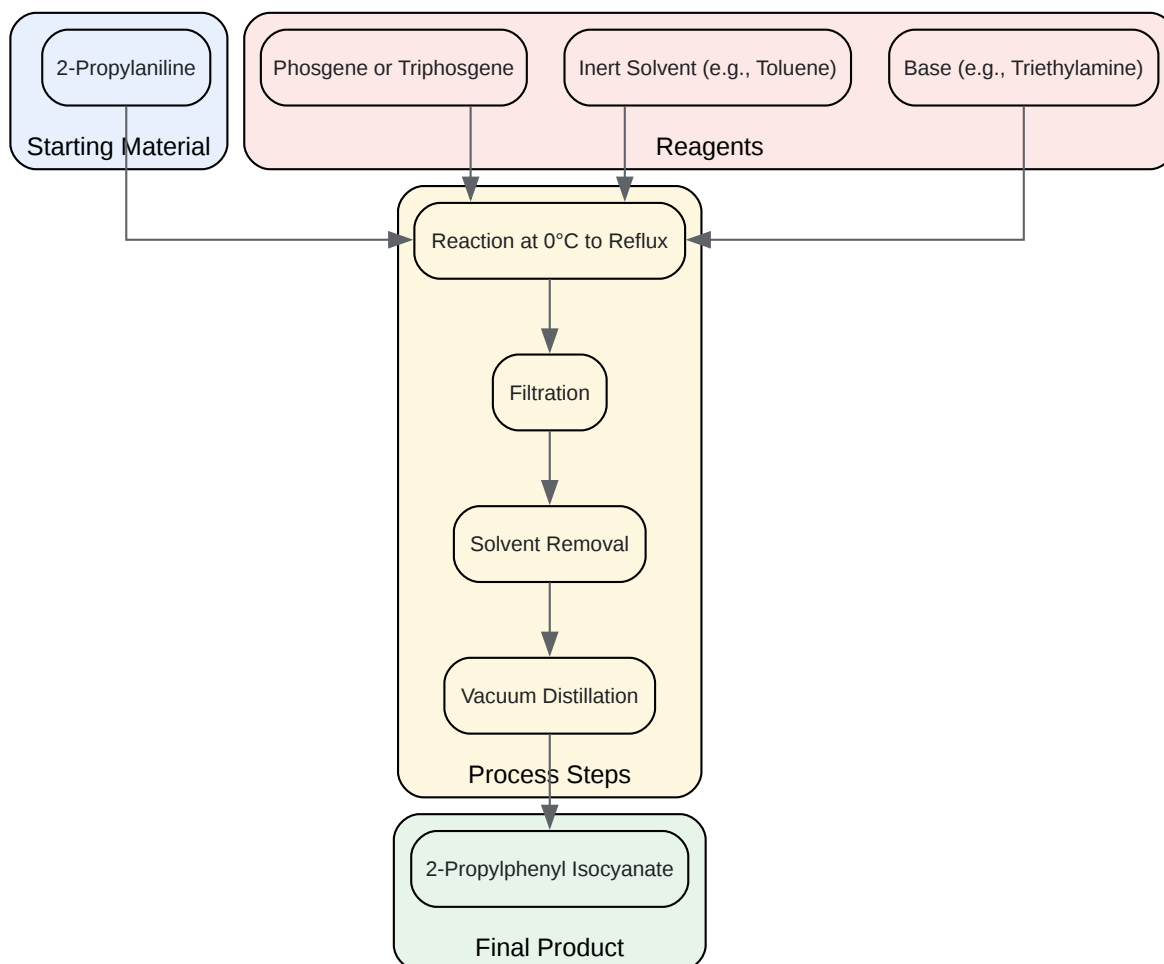


Figure 2. Synthesis Workflow for 2-Propylphenyl Isocyanate

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Caption: General workflow for the synthesis of **2-Propylphenyl isocyanate**.

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References

- 1. 2-Propylphenyl isocyanate | 190774-57-3 [chemicalbook.com]
- 2. 2-Propylaniline | C₉H₁₃N | CID 15759 - PubChem [pubchem.ncbi.nlm.nih.gov]
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